molecular formula C11H9NO3 B1365160 Methyl 4-hydroxyquinoline-8-carboxylate CAS No. 860206-84-4

Methyl 4-hydroxyquinoline-8-carboxylate

Cat. No. B1365160
M. Wt: 203.19 g/mol
InChI Key: VNLGUOZXFZJECD-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxyquinoline-8-carboxylate” is a compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name for this compound is methyl 8-hydroxy-4-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxyquinoline-8-carboxylate” is 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=C2C=CC=C(C2=NC=C1)O .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, 4-hydroxyquinolines in general are known to undergo various chemical reactions such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxyquinoline-8-carboxylate” is a solid at room temperature . It has a molecular weight of 203.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 4-hydroxyquinoline-8-carboxylate derivatives have been synthesized for various applications. For instance, a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized and characterized, showing potential in antimicrobial activity (Patel & Patel, 2017).

Electrochemistry and Spectroelectrochemistry

  • Research into the electrochemistry of hydroxyquinoline carboxylic acids, including methyl 4-hydroxyquinoline-8-carboxylate, revealed insights into their oxidation mechanisms. These findings are crucial in understanding the electron transfer efficiency of these compounds in biological systems (Sokolová et al., 2015).

Corrosion Inhibition

  • Methyl 4-hydroxyquinoline-8-carboxylate derivatives have been investigated as corrosion inhibitors. Their effectiveness in protecting metal surfaces in aggressive environments was demonstrated through various techniques, including electrochemical methods and surface studies (Rbaa et al., 2019).

Antimicrobial Potentials

  • The antimicrobial activities of Citrullus colocynthis fruits and methyl 4-hydroxyquinoline-8-carboxylate analogues against foodborne bacteria were explored, highlighting their potential as natural preservatives or pharmaceutical agents (Kim et al., 2014).

Photolabile Protecting Groups

  • Studies on brominated hydroxyquinoline, closely related to methyl 4-hydroxyquinoline-8-carboxylate, have shown its potential as a photolabile protecting group in biological applications, particularly due to its high sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Molecular Docking Studies

  • Molecular docking simulations of methyl 4-hydroxyquinoline-8-carboxylate derivatives have indicated their potential as inhibitors of Hepatitis B Virus replication, providing insights into their use in antiviral research (Kovalenko et al., 2020).

Safety And Hazards

The safety information for “Methyl 4-hydroxyquinoline-8-carboxylate” indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, and the precautionary statements are P264, P270, P301+P312, and P330 .

Future Directions

While specific future directions for “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

methyl 4-oxo-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLGUOZXFZJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469484
Record name Methyl 4-hydroxyquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyquinoline-8-carboxylate

CAS RN

860206-84-4
Record name Methyl 4-hydroxyquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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